

# PF-06649298 high-fat diet mouse model studies

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Compound Focus: **PF-06649298**

Cat. No.: S539207

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## Quantitative Data on PF-06649298

The table below summarizes the available in vitro and in vivo efficacy data for **PF-06649298**.

Table 1: In Vitro and In Vivo Profile of PF-06649298

Model/Species	Assay	Result (IC <sub>50</sub> or Effect)	Citation
<b>In Vitro</b>			
HEK293 cells (human NaCT)	Citrate uptake inhibition	408 nM	[1]
Human hepatocytes	Citrate uptake inhibition	16.2 µM	[2] [1]
Mouse hepatocytes	Citrate uptake inhibition	4.5 µM	[2] [1]
HEK293 cells (human NaDC1/NaDC3)	Citrate uptake inhibition	>100 µM	[2] [1]
<b>In Vivo</b>			
HFD Mouse Model	Dose	250 mg/kg, orally, twice daily	[1]

Model/Species	Assay	Result (IC <sub>50</sub> or Effect)	Citation
	Treatment Duration	21 days	[1]
	Key Efficacy Outcomes	Reversal of glucose intolerance; reduced plasma glucose, hepatic triglycerides, diacylglycerides, and acyl-carnitines	[2] [1]

## Experimental Protocol for In Vivo HFD Mouse Studies

The following protocol is synthesized from the methods described in the identified research.

### Animal Model Preparation

- **Animals:** Use a standard mouse strain (e.g., C57BL/6J).
- **Diet:** House mice on a **High-Fat Diet** (typically containing 45% or 60% kcal from fat) for a sufficient period (e.g., 8-16 weeks) to induce obesity and insulin resistance before starting the inhibitor treatment [2].

### Dosing and Treatment

- **Inhibitor:** **PF-06649298**.
- **Dose Preparation:** Prepare a fresh suspension of **PF-06649298** in a suitable vehicle, such as **0.5% methylcellulose**.
- **Dosage and Route:** Administer **PF-06649298** at **250 mg/kg** via **oral gavage** [1].
- **Dosing Schedule:** Administer the compound **twice daily** (BID) [1].
- **Treatment Duration:** Continue treatment for **21 days** [1].
- **Control Groups:** Include both a group of HFD-fed mice receiving the vehicle only and a group of mice on a standard low-fat diet as an additional baseline control.

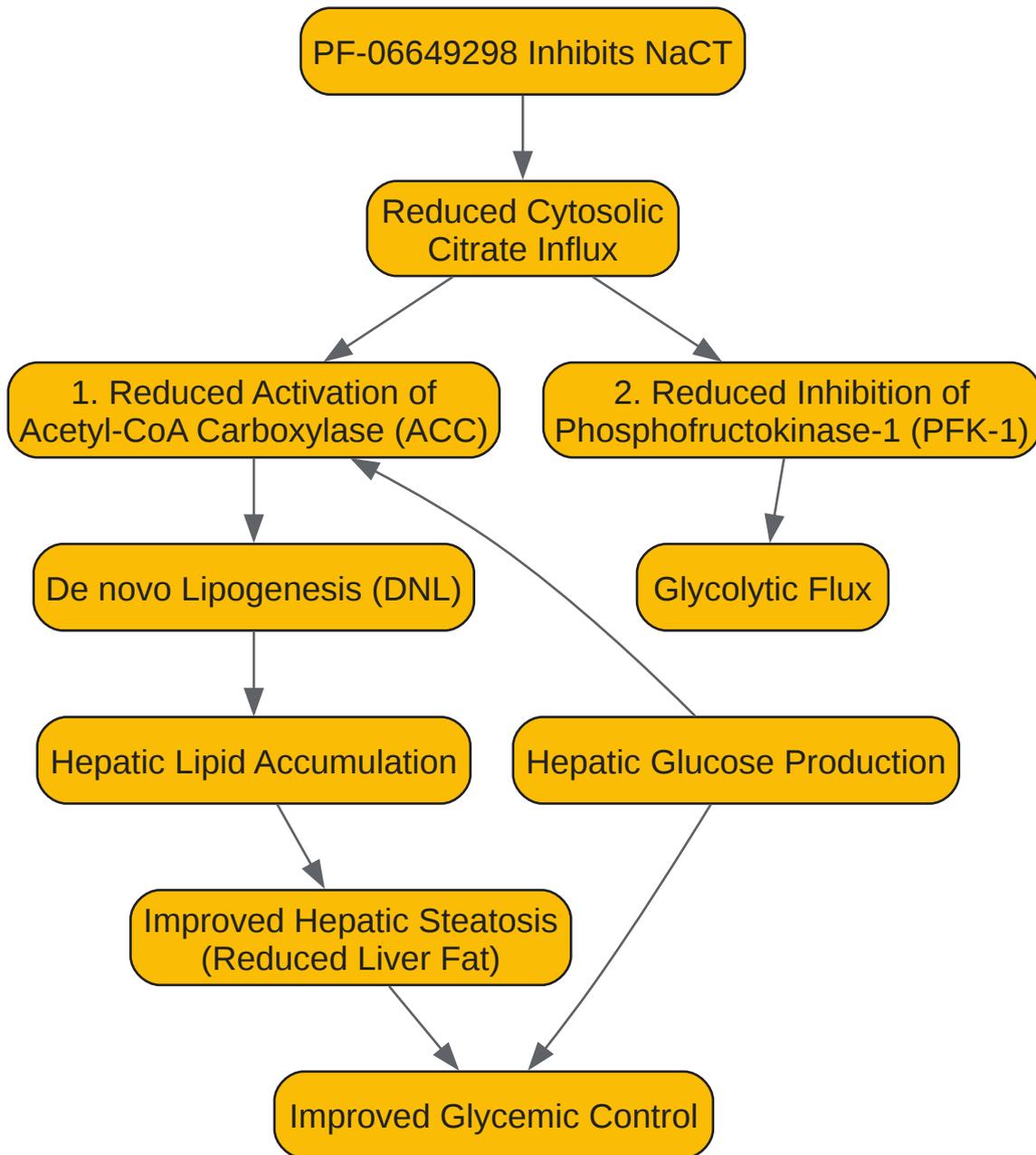
### Endpoint Analysis

Key metabolic endpoints to measure at the end of the treatment period include:

- **Glucose Metabolism:** Perform an **intra-peritoneal glucose tolerance test (IPGTT)** to assess glucose clearance [2] [1].
- **Plasma Biomarkers:** Measure fasting levels of **glucose** and **insulin** [1].
- **Hepatic Lipid Content:** Quantify liver fat by measuring **triglycerides (TAG)** and **diacylglycerides (DAG)** levels [2] [1].
- **Body Weight:** Monitor changes in body weight throughout the study.

## Mechanism of Action and Workflow

**PF-06649298** is a competitive inhibitor and substrate of the sodium-coupled citrate transporter (NaCT or SLC13A5). It binds to the same site as citrate, arresting the transporter's cycle and preventing citrate uptake into hepatocytes [3]. The following diagram illustrates the logical pathway from NaCT inhibition to its observed metabolic benefits.



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## Key Considerations for Protocol Development

Please note that the available public data has some limitations that you will need to address in your experimental planning:

- **Lack of Formally Powered Food Effect Data:** While standard practice in drug development, a formally powered food effect study for **PF-06649298** was not identified in the search results. The FDA

recommends such studies be conducted early for new chemical entities to guide clinical trial design [4].

- **In Vitro to In Vivo Potency Shift:** Be aware of the significant difference between the compound's potency in recombinant HEK293 cells (nanomolar) and primary hepatocytes (micromolar), which must be considered when extrapolating mechanisms and dosing [2] [1].

## Future Research Directions

To build a complete application note, future experiments could focus on:

- Conducting a full **food-effect bioavailability study** to characterize the impact of a high-fat meal on the absorption of **PF-06649298**, which is critical for predicting human dosing [4].
- Performing **dose-ranging studies** to establish a minimum effective dose and further explore the therapeutic window.
- Investigating the **long-term effects** of NaCT inhibition beyond 21 days on parameters like insulin sensitivity and liver histology.

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## References

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